molecular formula C18H15N5O B2749542 6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-56-6

6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2749542
CAS RN: 893936-56-6
M. Wt: 317.352
InChI Key: QVIUXPWFENHUDG-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been studied for their potential in various applications, particularly in medicinal chemistry . They are known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .


Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones . The structures of the synthesized compounds are usually confirmed using techniques like mass spectra, NMR, and X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused with a pyrimidine ring . This unique structure allows these compounds to interact with biological receptors through hydrogen bonding and dipole interactions .


Chemical Reactions Analysis

In the case of some triazolopyrimidines, cyclization reactions are used in their synthesis . For instance, Cbz-protected piperazinones can be cyclized and then deprotected to give the final product .

Future Directions

Triazolopyrimidines are a promising class of compounds for drug discovery due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and optimizing their properties for specific applications .

properties

IUPAC Name

6-benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-13-6-5-9-15(10-13)23-17-16(20-21-23)18(24)22(12-19-17)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIUXPWFENHUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one

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